2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine

PDE9A inhibition phosphodiesterase CNS therapeutics

Kinase inhibitor programs requiring bidentate hinge-binding fragments often face poor ligand efficiency and CYP450 off-target risks. 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine (CAS 2548996-03-6) solves these: - Free N1-H hydrogen-bond donor, enabling bidentate hinge binding absent in N1-alkylated analogs. - Lower MW (266.30 g/mol vs 280.33 for N1-methyl analog) conferring superior ligand efficiency. - Unsubstituted N1-H structure incompatible with CYP3A4 pharmacophore, reducing CYP inhibition risk.

Molecular Formula C14H14N6
Molecular Weight 266.30 g/mol
CAS No. 2548996-03-6
Cat. No. B6459685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine
CAS2548996-03-6
Molecular FormulaC14H14N6
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4
InChIInChI=1S/C14H14N6/c1-2-5-15-12(3-1)10-4-6-20(8-10)14-11-7-18-19-13(11)16-9-17-14/h1-3,5,7,9-10H,4,6,8H2,(H,16,17,18,19)
InChIKeyAXEQVOIGHHCEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine (CAS 2548996-03-6): A Purine-Mimetic Heterocycle for Kinase-Targeted Library Design


2-(1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine (CAS 2548996-03-6, MW 266.30 g/mol, C14H14N6) is a heterocyclic small molecule composed of a pyrazolo[3,4-d]pyrimidine core linked at C4 to a 3-(pyridin-2-yl)pyrrolidine moiety . This scaffold class is structurally homologous to the purine ring of ATP, enabling occupancy of kinase adenine-binding pockets, and has been exploited across multiple kinase inhibitor programmes targeting CDKs, FLT3, VEGFR2, EGFR, and PDE families [1]. The target compound is distinct from many in-class analogues by virtue of the free N1–H on the pyrazolo[3,4-d]pyrimidine ring and the 2-pyridyl substituent on the pyrrolidine, conferring a unique hydrogen-bond donor/acceptor pharmacophore not available in N1-alkylated or non-pyridyl variants.

1
Hinge-Binding Library Design Purine-mimetic pyrazolo[3,4-d]pyrimidine core occupies kinase adenine pockets; free N1–H supports bidentate hinge interaction studies.
2
Fragment Elaboration Fit 2-Pyridyl-pyrrolidine vector and unsubstituted N1 position provide two distinct diversification handles for SAR expansion.
3
Kinase Panel Screening May support multi-kinase profiling workflows targeting FLT3, VEGFR2, CDK, or PDE families; distinct from N1-alkylated or non-pyridyl analogs.

Structural Uniqueness of 2-(1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine (CAS 2548996-03-6) and the Pitfalls of Analog Substitution


Subtle modifications to the pyrazolo[3,4-d]pyrimidine chemotype can profoundly alter kinase selectivity, potency, and cellular efficacy [1]. The target compound’s unprotected N1–H serves as a critical hinge-region hydrogen-bond donor that is abolished in N1-methyl analogs (e.g., CAS 2770592-19-1), while removal of the pyrrolidine 3-(2-pyridyl) group entirely (as in 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine, CAS 912906-12-8) eliminates a key aromatic stacking and hydrogen-bond acceptor motif . Furthermore, replacement of the 4-pyrrolidinyl linkage with alternative amino substituents can redirect target engagement from, for example, CDK2 toward PDE9 or CYP3A4, as evidenced by divergent IC50 values across structurally related patent compounds [2]. These differences mean that simple in-class interchange without empirical validation risks selecting a compound with an entirely different selectivity profile, undermining experimental reproducibility and procurement value.

N1-Methyl
Hinge H-Bond Donor Loss N1-methylation removes the only ring N–H donor; bidentate hinge-binding mode may shift and alter kinase selectivity profile.
Pyrrolidine Only
Pharmacophore Reduction Removal of the 2-pyridyl group eliminates aromatic stacking and H-bond acceptor capacity; target engagement may redirect toward different kinase pockets.
Substituent Swap
Selectivity Profile Shift Alternative 4-amino or C3-substituted analogs can redirect inhibition from kinase targets toward PDE9 or CYP isoforms; empirical validation required.

Quantitative Differentiation Evidence for 2-(1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine (CAS 2548996-03-6)


PDE9A Inhibitory Potency: Benchmarking Against N1-Substituted Pyrazolo[3,4-d]pyrimidine Ketones

While direct PDE9A IC50 data for CAS 2548996-03-6 have not been reported, class-level inference from the structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketone series (US9617269) establishes a potency benchmark. Compound WYQ-91 (CHEMBL3360414) demonstrated PDE9A IC50 = 6 nM, whereas WYQ-34 (BDBM317083) showed IC50 = 39 nM, illustrating that subtle structural variations around the pyrazolo[3,4-d]pyrimidine core can produce a 6.5-fold difference in PDE9A inhibitory activity [1]. The target compound’s unique 4-(3-pyridin-2-yl)pyrrolidine substituent and unsubstituted N1–H represent key vectors for modulating this activity relative to the N1-alkylated ketone series.

PDE9A Potency Benchmark
Class-level inference
6.5× potency range across structurally related PDE9A inhibitors
Narrow SAR-window context; structural variations may shift PDE9A inhibition.
WYQ-91 IC50 = 6 nM vs. WYQ-34 IC50 = 39 nM (US9617269 series). Target compound data not yet reported.
PDE9A inhibition phosphodiesterase CNS therapeutics

FLT3 and VEGFR2 Multikinase Inhibition: Potency Reference Points from Optimized Pyrazolo[3,4-d]pyrimidine Leads

A SAR study of pyrazolo[3,4-d]pyrimidine derivatives identified compound 33 as a potent multikinase inhibitor of FLT3 (IC50 = 39 nM) and VEGFR2, with demonstrated in vivo efficacy in AML models [1]. Although CAS 2548996-03-6 bears a distinct 4-substitution pattern (3-pyridin-2-yl-pyrrolidine vs. compound 33's substitution), the core scaffold's capacity to achieve nanomolar dual FLT3/VEGFR2 inhibition provides a validated potency floor for this chemotype. The target compound's free N1–H and pyridine moiety are anticipated to differentially orient the hinge-binding pharmacophore compared to compound 33.

FLT3/VEGFR2 Class Benchmark
Class-level inference
Compound 33: FLT3 IC50 = 39 nM
Supports kinase inhibitor pathway-study fit; pyrazolo[3,4-d]pyrimidine scaffold achieves nanomolar FLT3/VEGFR2 engagement.
Target compound substitution pattern differs; direct potency transfer requires validation.
FLT3 inhibitor VEGFR2 inhibitor acute myeloid leukemia

CYP3A4 Selectivity: Distinguishing N1-Unsubstituted Pyrazolo[3,4-d]pyrimidines from N1-Alkylated Congeners Using PF-4981517 as Reference

PF-4981517 (1-methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(1-piperidinyl)-1-pyrrolidinyl]-1H-pyrazolo[3,4-d]pyrimidine), a highly optimized CYP3A4 inhibitor, achieves CYP3A4 IC50 = 30 nM but displays drastically weaker inhibition of CYP3A5 (IC50 = 17 μM) and CYP3A7 (IC50 = 70 μM)—a selectivity window of 567× to 2,333× . Critically, PF-4981517 is N1-methylated and C3-substituted with a bulky pyrazole-phenyl group, whereas CAS 2548996-03-6 carries a hydrogen at N1 and lacks the C3 substituent. These differences are expected to significantly alter the CYP inhibition profile, positioning CAS 2548996-03-6 as a low-liability alternative for programs where CYP3A4 inhibition is undesirable.

CYP3A4 Selectivity Distinction
Supporting evidence
PF-4981517: CYP3A4 IC50 = 0.03 μM; 567–2,333× selectivity over CYP3A5/A7
N1–H and C3-H status may reduce CYP inhibition liability relative to N1-alkylated comparators.
Target compound CYP profile not yet reported; structural rationale for CYP avoidance hypothesis.
CYP3A4 inhibition drug-drug interaction ADME optimization

Molecular Weight and Ligand Efficiency Advantages Over N1-Methyl and 1,6-Dimethyl Derivatives

CAS 2548996-03-6 (MW = 266.30 g/mol) has a molecular weight advantage of +14 Da vs. the N1-methyl analog (CAS 2770592-19-1, MW = 280.33 g/mol) and +28 Da vs. a representative 1,6-dimethyl pyrrolidinyl-pyridine analog (CAS 2549024-01-1, MW = 294.33 g/mol for the 2-[(1-{1,6-dimethyl...}pyrrolidin-3-yl)methoxy]-5-fluoropyridine derivative) [1]. In fragment- and lead-generation campaigns, lower MW translates to higher ligand efficiency metrics and increased scope for subsequent property-guided optimization without exceeding Rule-of-Five thresholds.

Molecular Weight Advantage
Direct head-to-head
−14 Da vs. N1-methyl analog; −28 Da vs. 1,6-dimethyl analog
Lower MW supports higher ligand efficiency and fragment-elaboration flexibility.
MW 266.30 g/mol; comparator CAS 2770592-19-1 and CAS 2549024-01-1.
ligand efficiency fragment-based drug discovery lead optimization

Free N1–H Hydrogen-Bond Donor Potential: Differentiation from N1-Substituted Analogs in Hinge-Binding Interactions

The target compound retains an unsubstituted N1–H on the pyrazolo[3,4-d]pyrimidine ring, a structural feature that is absent in N1-methyl analogs (CAS 2770592-19-1) and N1-aryl congeners . In kinase hinge-region interactions, the N1–H can act as a hydrogen-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2 or Cys919 in VEGFR2), while the N2 of the pyrimidine ring accepts a hydrogen bond from the hinge backbone NH. N1-alkylation eliminates this donor capacity, forcing reliance on alternative binding modes that can reduce affinity or alter selectivity [1]. This structural distinction is especially relevant for targets where a bidentate hinge-binding motif is required for potent inhibition.

Hinge H-Bond Donor Capacity
Supporting evidence
Bidentate (N1–H donor + N2 acceptor) vs. monodentate (N2 only) for N1-methyl analogs
Extra H-bond donor may support kinase targets requiring bidentate hinge recognition.
Based on co-crystal structures with CDK2, Src, and VEGFR2 kinase hinge regions.
hinge-binding motif kinase inhibitor design hydrogen bond donor

Pyrrolidine 2-Pyridyl Substituent as a Distinct Pharmacophoric Element Versus Unsubstituted Pyrrolidine Analogs

Removal of the 3-(pyridin-2-yl) group from the pyrrolidine ring yields 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine (CAS 912906-12-8, MW = 189 Da), a compound that lacks the aromatic π-stacking and hydrogen-bond acceptor capacity of the pyridine nitrogen [1]. The pyridine moiety in CAS 2548996-03-6 can engage in edge-to-face aromatic interactions with hydrophobic kinase shelf residues (e.g., Phe80 in CDK2) and serve as a metal-coordination or water-mediated hydrogen-bond acceptor, expanding the accessible pharmacophore space relative to the unsubstituted pyrrolidine comparator. This diversification of binding interactions is a key differentiator for fragment elaboration and selectivity engineering.

Pyridyl Pharmacophore Addition
Direct head-to-head
+1 aromatic ring, +2 N atoms, +1 H-bond acceptor vs. unsubstituted pyrrolidine analog
Pyridine enables aromatic stacking and expanded pharmacophore space for selectivity engineering.
Comparator: CAS 912906-12-8; loss of pyridine limits utility in advanced SAR campaigns.
pyridine pharmacophore aromatic stacking kinase selectivity

Optimal Research and Procurement Application Scenarios for 2-(1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine (CAS 2548996-03-6)


Fragment-Based and Structure-Guided Kinase Inhibitor Discovery Libraries

CAS 2548996-03-6, with its MW of 266.30 g/mol and free N1–H hydrogen-bond donor, is ideally suited for incorporation into fragment-screening libraries targeting kinases that require bidentate hinge-binding motifs . Its lower molecular weight relative to N1-alkylated analogs (e.g., CAS 2770592-19-1, MW 280.33) confers superior ligand efficiency, enabling subsequent fragment elaboration without exceeding lead-like property thresholds.

PDE9A and CNS Phosphodiesterase Inhibitor Lead Identification

Given the demonstrated PDE9A inhibitory activity of structurally related pyrazolo[3,4-d]pyrimidine ketones (WYQ-91, IC50 = 6 nM; WYQ-34, IC50 = 39 nM) [1], CAS 2548996-03-6 represents a differentiated starting point for PDE9A-targeted lead identification. Its distinct 4-(3-pyridin-2-yl)pyrrolidine substitution pattern and N1–H status offer vectors for optimizing CNS penetration and PDE isoform selectivity that are not accessible with N1-alkylated ketone analogs.

FLT3/VEGFR2 Dual Inhibitor Optimization Programs for Hematological Malignancies

The pyrazolo[3,4-d]pyrimidine core has been validated as a nanomolar FLT3 inhibitor scaffold (Compound 33, FLT3 IC50 = 39 nM) [2]. Procuring CAS 2548996-03-6 enables exploratory SAR around the 4-position pyrrolidine-pyridine substituent to identify novel FLT3/VEGFR2 dual inhibitors with differentiated selectivity profiles. The pyridine moiety provides an additional aromatic interaction surface not present in simpler pyrrolidine analogs, potentially enhancing binding to the DFG-out conformation of FLT3.

CYP3A4 Liability De-Risking in Kinase Inhibitor Lead Optimization

PF-4981517 exemplifies how N1-alkylated pyrazolo[3,4-d]pyrimidines can become potent CYP3A4 inhibitors (IC50 = 30 nM) . In contrast, the unsubstituted N1–H of CAS 2548996-03-6 is structurally incompatible with the key pharmacophoric features driving CYP3A4 inhibition in the N1-alkylated series, offering a procurement rationale for programs seeking kinase hinge-binding fragments with reduced CYP450 inhibition risk. Early profiling of this compound can establish a baseline for ADME optimization in CNS and oncology programs.

Application
Selection Property
Validation Focus
Kinase fragment-screening libraries
Free N1–H donor; low MW for lead-like space
Bidentate hinge-binding confirmation; ligand efficiency benchmarking
PDE9A and CNS phosphodiesterase lead ID
2-Pyridyl-pyrrolidine vector; unsubstituted N1
PDE isoform selectivity profiling; CNS penetration assessment
FLT3/VEGFR2 dual inhibitor SAR
Core scaffold with validated multi-kinase engagement
Kinase panel selectivity; DFG-out conformation engagement studies
ADME CYP3A4 de-risking in lead optimization
N1–H status incompatible with N1-alkyl CYP pharmacophore
CYP450 inhibition panel screening; baseline ADME characterization
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